molecular formula C18H15N7O2S B2808695 (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-34-5

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2808695
CAS No.: 2034278-34-5
M. Wt: 393.43
InChI Key: ZMEBKFYDUFGNBN-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is an organic compound featuring a tetrazole ring, an oxadiazole ring, and a thiophene ring. These complex structures are often studied for their biological activity and potential use in medicinal chemistry due to their rich array of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone usually begins with a series of controlled reactions:

  • Tetrazole Ring Formation: : This starts with the cycloaddition of azide with nitrile compounds under catalytic conditions, typically using copper or other transition metals to yield tetrazole derivatives.

  • Oxadiazole Synthesis: : This can be done by cyclizing amidoximes with an acid chloride, resulting in the formation of 1,2,4-oxadiazole rings.

  • Thienyl Substitution: : The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

  • Pyrrolidine Introduction: : This often involves nucleophilic substitution of haloalkanes with pyrrolidine under anhydrous conditions.

Industrial Production Methods

On an industrial scale, these reactions are often carried out in batch or continuous flow reactors, optimizing yield and purity. Catalysts and solvents are carefully selected for their efficiency and environmental impact, often using green chemistry principles to minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to introduce further functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions, such as hydrogenation using palladium on carbon, can modify the compound to alter its biological properties.

  • Substitution: : Halogen substitution reactions can occur on the aromatic rings, using reagents like N-bromosuccinimide for bromination.

Common Reagents and Conditions

  • Oxidation: : Reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

  • Substitution: : N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products of these reactions include functionalized derivatives of the parent compound, potentially offering altered biological or chemical properties for further study.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is studied for its unique reactivity and potential to act as a precursor for more complex molecules.

Biology

Biologically, its tetrazole and oxadiazole moieties are of interest for their potential as enzyme inhibitors or receptor agonists/antagonists, making it a candidate for drug discovery.

Medicine

In medicine, this compound might be explored for its anti-inflammatory or antimicrobial properties, given the bioactivity of its constituent rings.

Industry

Industrially, its stable, multi-functional structure can be employed in material science for developing novel polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

Molecular Targets

The compound targets various enzymes and receptors due to its diverse functional groups. For instance, tetrazoles often mimic carboxylic acids in biological systems, potentially interacting with G-protein coupled receptors (GPCRs).

Pathways Involved

It can modulate biological pathways by inhibiting enzymes involved in inflammatory responses or altering cell signaling pathways crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-tetrazol-1-yl)phenyl)methanone: : Simpler structure, lacks the oxadiazole and thiophene rings.

  • (3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine): : Lacks the tetrazole ring, altering its biological activity.

Uniqueness

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's combination of tetrazole, oxadiazole, and thiophene rings offers unique chemical properties and diverse biological activities, distinguishing it from its simpler analogs.

So, how's that for a detailed dive into the world of this compound?

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEBKFYDUFGNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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